



# Application Notes and Protocols for Testing Bacterial Susceptibility to Augmentin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Augmentin (amoxicillin/clavulanate). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### **Mechanism of Action and Resistance**

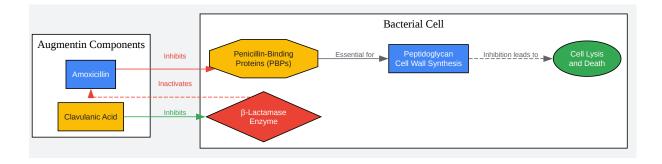
Augmentin combines amoxicillin, a semisynthetic penicillin, with clavulanic acid, a  $\beta$ -lactamase inhibitor.[1][2] Amoxicillin inhibits the synthesis of bacterial peptidoglycan, a crucial component of the cell wall, by binding to penicillin-binding proteins (PBPs).[1] This inhibition leads to cell wall weakening and ultimately cell lysis and death.[1] However, some bacteria produce  $\beta$ -lactamase enzymes that degrade amoxicillin, rendering it ineffective.[1] Clavulanic acid is a  $\beta$ -lactam that is structurally related to penicillins and works by inactivating certain  $\beta$ -lactamase enzymes, thereby protecting amoxicillin from degradation and extending its spectrum of activity. [1][3]

The primary mechanisms of resistance to amoxicillin/clavulanic acid are:

- Inactivation by bacterial β-lactamases that are not inhibited by clavulanic acid.[1]
- Alteration of PBPs, which reduces the affinity of amoxicillin for its target.[1]



 Reduced permeability of the bacterial cell wall or efflux pump mechanisms that actively remove the antibiotic.[1][4]



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Mechanism of action of Augmentin and bacterial resistance.

# **Experimental Protocols**

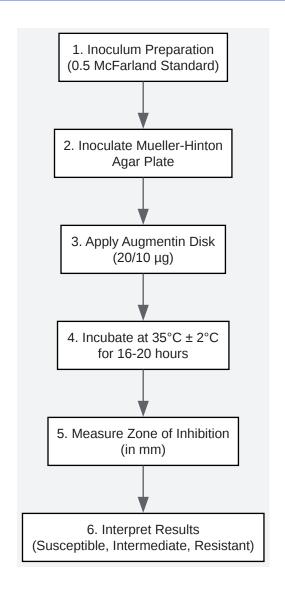
Standardized antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of antibiotics.[5] The following are detailed protocols for three common methods: Kirby-Bauer disk diffusion, broth microdilution, and E-test.

# **Kirby-Bauer Disk Diffusion Method**

This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.[6][7] The antibiotic diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will form around the disk.[7]

**Experimental Workflow:** 





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Kirby-Bauer disk diffusion workflow.

#### **Detailed Protocol:**

- Inoculum Preparation:
  - From a pure, 18-24 hour culture, select 4-5 well-isolated colonies using a sterile loop or swab.[5]
  - Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
  - Vortex the suspension to create a smooth, homogenous mixture.



- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.[5]
- Inoculation of Mueller-Hinton Agar Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  - Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[8]
  - Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
  - Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Antibiotic Disks:
  - Using sterile forceps, place an Augmentin (amoxicillin/clavulanate 20/10 μg) disk onto the inoculated agar surface.
  - Gently press the disk down to ensure complete contact with the agar.
  - If placing multiple disks, ensure they are at least 24 mm apart.[9]
- Incubation:
  - Invert the plates and incubate them at  $35^{\circ}$ C  $\pm$  2°C in ambient air for 16-20 hours.
- Measurement and Interpretation:
  - After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or calipers.[10]
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established clinical breakpoints.[5][11]

### **Broth Microdilution Method**



This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro. [12]

#### **Detailed Protocol:**

- Preparation of Augmentin Dilutions:
  - Prepare a series of two-fold dilutions of Augmentin in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of clavulanic acid is typically kept constant at a 2:1 ratio with amoxicillin.
  - Dispense the dilutions into the wells of a microtiter plate.
- Inoculum Preparation:
  - Prepare a bacterial inoculum as described for the Kirby-Bauer method, adjusted to a 0.5 McFarland standard.
  - o Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Add the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plate at  $35^{\circ}$ C ±  $2^{\circ}$ C in ambient air for 16-20 hours.
- Reading and Interpretation:
  - After incubation, examine the plate for bacterial growth (turbidity).
  - The MIC is the lowest concentration of Augmentin that shows no visible growth.[12]
  - Interpret the MIC value according to established breakpoints.



# **E-test (Gradient Diffusion Method)**

The E-test is a gradient diffusion method that also determines the MIC.[13] It uses a plastic strip with a predefined, continuous gradient of antibiotic concentrations.[13][14]

#### **Detailed Protocol:**

- Inoculum and Plate Preparation:
  - Prepare the inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.
- Application of E-test Strip:
  - Allow the E-test strip to come to room temperature before opening the package.
  - Using sterile forceps, place the E-test strip onto the inoculated agar surface.
- Incubation:
  - Incubate the plate under the same conditions as the Kirby-Bauer method ( $35^{\circ}$ C ±  $2^{\circ}$ C for 16-20 hours).
- Reading and Interpretation:
  - After incubation, a symmetrical inhibition ellipse will be visible.[13]
  - Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[13] If the intersection is between two markings, round up to the higher value.[13]
  - Interpret the MIC based on established breakpoints.

# Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of susceptibility testing requires adherence to standardized breakpoints and rigorous quality control.



**Table 1: CLSI and EUCAST Interpretive Breakpoints for** 

**Augmentin** 

Organism Group	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
S	1		
Enterobacterales	MIC (μg/mL)	≤8/4	16/8
Disk (mm)	≥18	14-17	
Staphylococcus aureus	MIC (μg/mL)	≤4/2	-
Disk (mm)	≥20	-	
Haemophilus influenzae	MIC (μg/mL)	≤4/2	-
Disk (mm)	≥20	-	
Streptococcus pneumoniae (non- meningitis)	MIC (μg/mL)	≤2/1	4/2
Disk (mm)	Use oxacillin disk	-	

Note: Breakpoints are presented as amoxicillin/clavulanic acid concentrations. Breakpoints can be updated; refer to the latest CLSI M100 and EUCAST breakpoint tables.[15][16] For S. pneumoniae, CLSI recommends using a 1  $\mu$ g oxacillin disk to screen for penicillin susceptibility, which can predict amoxicillin/clavulanate susceptibility.[11]

# Table 2: Quality Control (QC) Ranges for Augmentin (20/10 $\mu$ g) Disk Diffusion



QC Strain	ATCC Number	Zone Diameter Range (mm)
Escherichia coli	25922	19-25
Escherichia coli	35218	18-22
Staphylococcus aureus	25923	28-36
Haemophilus influenzae	49247	15-22

Note: These ranges are based on CLSI guidelines.[2][11] QC testing should be performed regularly to ensure the accuracy and reproducibility of the test results.[17][18][19] Quality control strains with defined susceptibility profiles are used to monitor the performance of the test system.[17]

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